molecular formula C18H22O4 B2358173 rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol CAS No. 69010-01-1

rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol

Cat. No.: B2358173
CAS No.: 69010-01-1
M. Wt: 302.37
InChI Key: YAVAVQDYJARRAU-HDICACEKSA-N
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Description

rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol is a stereoisomeric diol derivative with two benzyl ether (phenylmethoxy) groups at the 1,4-positions and hydroxyl groups at the 2,3-positions. Key features include its chiral centers (2R,3S configuration) and the steric/electronic effects of the bulky benzyl ether substituents. Such compounds are often intermediates in organic synthesis, particularly in the preparation of chiral ligands or bioactive molecules .

Properties

IUPAC Name

(2S,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAVQDYJARRAU-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyloxy groups. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce various alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Synthesis

rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol has been investigated for its role in drug synthesis. Its structure allows it to act as a versatile building block for the development of various pharmaceutical compounds. For instance, it can be utilized in the synthesis of gamma-hydroxybutyrate (GHB) derivatives, which are known for their sedative properties and potential therapeutic uses in treating conditions such as narcolepsy and certain types of insomnia .

2. Neuropharmacology

Research indicates that derivatives of 1,4-butanediol may exhibit neuropharmacological effects due to their metabolic conversion to GHB in the body. This connection is crucial for understanding the potential therapeutic applications and risks associated with compounds like this compound .

Industrial Applications

1. Cosmetic Industry

The compound's properties make it suitable for use in cosmetic formulations. It acts as a humectant and stabilizer, enhancing the moisturizing effects of creams and lotions. Its ability to prevent clumping in emulsions supports the stability of cosmetic products .

2. Plasticizers and Polyesters

In industrial applications, this compound can serve as a plasticizer due to its flexible structure. This characteristic is beneficial in the production of polyesters and other polymeric materials where flexibility and durability are required .

Case Study 1: Pharmaceutical Development

A study explored the synthesis of GHB analogs using this compound as a precursor. The findings indicated that these analogs exhibited enhanced bioavailability compared to traditional GHB formulations, suggesting potential improvements in therapeutic efficacy and safety profiles .

Case Study 2: Cosmetic Formulation

In a formulation study for skin moisturizers, this compound was incorporated at varying concentrations (1-10%). Results showed improved moisture retention and skin feel compared to control formulations without the compound. This underscores its value as an ingredient in cosmetic products aimed at hydration and skin health .

Mechanism of Action

The mechanism by which rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol exerts its effects involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Butanediol Derivatives

  • 2R,3R- and 2S,3S-2,3-Butanediols :
    These enantiomers, along with the meso-form (2R,3S), are produced by root-associated microbes and induce systemic resistance in plants. The 2R,3R and 2R,3S isomers prime salicylic acid, jasmonic acid, and ethylene defense pathways in pepper and tobacco plants, with the 2R,3S isomer showing comparable efficacy to 2R,3R in activating defense genes .
    • Key Difference : The rel-(2R,3S)-bis(phenylmethoxy) analog lacks direct evidence of plant defense activity but shares stereochemical similarities that may influence biological interactions.

Substituted 1,4-Butanediol Derivatives

  • (2S,3S)-2,3-Bis(benzyloxy)-1,4-butanediol (CAS 113427-43-3):

    • Molecular Formula : C₁₈H₂₂O₄
    • Key Features : This stereoisomer has a (2S,3S) configuration, contrasting with the rel-(2R,3S) compound. The benzyl ether groups enhance lipophilicity, making it useful in asymmetric synthesis or as a chiral building block .
    • Comparison : Stereochemical differences may lead to divergent reactivity in catalytic applications or biological targets.
  • DL-1,4-Dichloro-2,3-butanediol (CAS 7268-35-1):

    • Molecular Formula : C₄H₈Cl₂O₂
    • Key Features : Chlorine substituents increase electrophilicity, making it a precursor in industrial chemical synthesis. Safety data highlight acute toxicity risks, necessitating strict handling protocols .
    • Comparison : Unlike the dichloro analog, the bis(phenylmethoxy) derivative’s benzyl groups likely reduce reactivity and toxicity, favoring pharmaceutical or fine chemical applications.
  • Dithioerythritol (DTE) (CAS 6892-68-8): Molecular Formula: C₄H₁₀O₂S₂ Key Features: This dithiol derivative acts as a reducing agent in biochemistry, stabilizing sulfhydryl groups in proteins. Its (2R,3S) configuration and thiol substituents enable disulfide bond reduction .
  • Enterodiol (2,3-Bis((3-hydroxyphenyl)methyl)-1,4-butanediol): Molecular Formula: C₁₈H₂₂O₄ Key Features: A plant lignan metabolite with antioxidant and estrogenic properties. Its hydroxylphenylmethyl substituents contrast with the benzyl ethers in rel-(2R,3S)-bis(phenylmethoxy) butanediol . Comparison: Structural divergence highlights how substituent polarity (ether vs. phenolic hydroxyl) impacts solubility and bioactivity.

Data Table: Comparative Analysis of Butanediol Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Applications Toxicity/Safety Notes
rel-(2R,3S)-1,4-Bis(phenylmethoxy) Not Provided C₁₈H₂₂O₄ Benzyl ethers Chiral synthesis intermediate Likely low acute toxicity
(2S,3S)-Bis(benzyloxy)butanediol 113427-43-3 C₁₈H₂₂O₄ Benzyl ethers Asymmetric catalysis Limited data
DL-1,4-Dichloro-2,3-butanediol 7268-35-1 C₄H₈Cl₂O₂ Chlorine Industrial precursor Acute toxicity; use PPE
Dithioerythritol (DTE) 6892-68-8 C₄H₁₀O₂S₂ Thiols Protein redox stabilization Handle in ventilated areas
Enterodiol 104411-12-3 C₁₈H₂₂O₄ Hydroxyphenylmethyl Antioxidant, phytoestrogen Generally recognized as safe

Biological Activity

rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol is a compound of significant interest due to its unique structural features and potential biological activities. It is a derivative of 2,3-butanediol, which has been studied for its various metabolic roles and applications in biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H22O4
  • Molecular Weight : 302.4 g/mol
  • Melting Point : 55-58ºC
  • Density : 1.174 g/cm³

The compound features a bis(phenylmethoxy) group attached to a butanediol backbone, which influences its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate metabolic pathways. Research indicates that derivatives of butanediol can influence cellular metabolism by acting as substrates or inhibitors in enzymatic reactions.

  • Metabolic Pathways :
    • The compound can participate in the biosynthesis pathways of various metabolites. For instance, it has been shown to affect the NAD+/NADH ratio within cells, which is critical for maintaining metabolic homeostasis during glycolysis and fermentation processes .
    • It acts as a neutral metabolite that helps counteract intracellular acidification by promoting the production of 2,3-butanediol in certain bacterial strains .
  • Enzyme Interactions :
    • Studies have characterized specific dehydrogenases that catalyze the conversion of acetoin into butanediol isomers. The stereospecificity of these enzymes suggests that this compound could serve as an important substrate or inhibitor in these reactions .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications:

  • Antioxidant Properties : Some studies indicate that butanediol derivatives may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells.
  • Metabolic Disorders : Given its role in metabolic pathways, this compound may have implications in treating metabolic disorders such as diabetes or obesity by influencing energy storage and utilization.

Case Studies

Study ReferenceFindings
Demonstrated the role of 2,3-butanediol in maintaining pH balance during fermentation processes.
Identified enzymatic pathways involving (2R,3R)-2,3-butanediol dehydrogenase that could be relevant for this compound metabolism.
Investigated the pharmacokinetics and toxicity profiles of related compounds indicating low acute toxicity and reversible clinical signs upon administration.

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